N-(2,4-Dinitrophenyl) taurine sodium salt is a chemical compound that combines taurine with a 2,4-dinitrophenyl group. This compound is classified as a sulfonic acid derivative and is primarily recognized for its applications in biochemical research. The presence of the dinitrophenyl moiety enhances its reactivity, making it a useful reagent in various chemical analyses and biological studies.
The compound can be synthesized from taurine, an amino sulfonic acid naturally found in bile, and 2,4-dinitrochlorobenzene, a synthetic organic compound. The sodium salt form indicates that the compound has been neutralized with sodium hydroxide or sodium carbonate, which enhances its solubility in aqueous solutions.
N-(2,4-Dinitrophenyl) taurine sodium salt belongs to several chemical classes:
The synthesis of N-(2,4-Dinitrophenyl) taurine sodium salt typically involves the following steps:
The molecular formula for N-(2,4-Dinitrophenyl) taurine sodium salt is . The structure features:
C(C(=O)NCCS(=O)(=O)[O])c1ccc(c(c1)[N+](=O)[O])[N+](=O)[O]
N-(2,4-Dinitrophenyl) taurine sodium salt participates in various chemical reactions:
The mechanism of action for N-(2,4-Dinitrophenyl) taurine sodium salt primarily involves its ability to interact with biological molecules. It can serve as a labeling agent in protein studies due to its reactive dinitrophenyl group that can form stable adducts with amino acids such as lysine and cysteine.
In biochemical assays, the compound is often used for:
Data from various sources indicate that N-(2,4-Dinitrophenyl) taurine sodium salt exhibits properties consistent with other sulfonic acid derivatives, including high reactivity towards nucleophiles.
N-(2,4-Dinitrophenyl) taurine sodium salt has several scientific applications:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 109013-61-8
CAS No.: 40736-33-2
CAS No.:
CAS No.: